3-(Benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine
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Overview
Description
3-(Benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine is an organic compound that belongs to the thiazolidine class of heterocyclic compounds It features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, substituted with a benzenesulfonyl group and a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine typically involves the reaction of 2-methoxybenzaldehyde with benzenesulfonyl chloride in the presence of a base, followed by cyclization with a thiourea derivative. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic aromatic substitution typically involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfonylated thiazolidines or modified aromatic rings.
Substitution: Various substituted thiazolidines with different functional groups on the benzene ring.
Scientific Research Applications
3-(Benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The specific pathways and targets depend on the biological context and the modifications made to the compound. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it could interfere with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-1,3-thiazolidine: Lacks the benzenesulfonyl group, which may result in different biological activities.
3-(Benzenesulfonyl)-1,3-thiazolidine: Lacks the 2-methoxyphenyl group, affecting its chemical reactivity and applications.
2-Phenyl-1,3-thiazolidine: A simpler analog without the methoxy and sulfonyl groups, used for comparison in structure-activity relationship studies.
Uniqueness
3-(Benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine is unique due to the presence of both the benzenesulfonyl and 2-methoxyphenyl groups, which confer specific chemical and biological properties. These substituents can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c1-20-15-10-6-5-9-14(15)16-17(11-12-21-16)22(18,19)13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBRXPLLZQONCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2N(CCS2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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